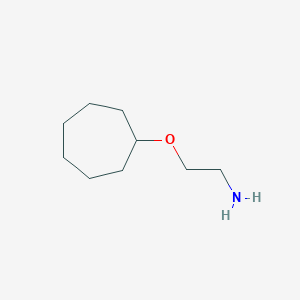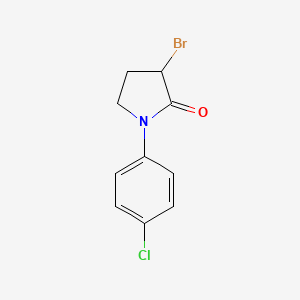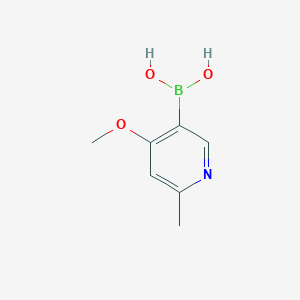
(4-Methoxy-6-methylpyridin-3-yl)boronic acid
Overview
Description
“(4-Methoxy-6-methylpyridin-3-yl)boronic acid” is a boronic acid compound with the CAS Number: 1100262-14-3 and Linear Formula: C7H10BNO3 . It’s not intended for human or veterinary use and is used for research purposes.
Synthesis Analysis
Boronic acids, including “this compound”, can be synthesized using various methods. One common method is the palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane . Another approach involves iridium or rhodium-catalyzed C-H or C-F borylation . The synthesis of boronic acids is relatively simple and well-known .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C7H10BNO3 . The molecular weight of this compound is 166.97 g/mol .Chemical Reactions Analysis
Boronic acids, including “this compound”, are used as building blocks and synthetic intermediates . They form stable transition complexes with sugars and amino acids, which have been tested for the inhibition of the NorA efflux pump .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 166.97 g/mol . It should be stored sealed in dry conditions at 2-8°C . The boiling point of this compound is not specified .Scientific Research Applications
Highly Regioselective Synthesis
Boron 4-methoxy-2-furanolates, generated from 4-O-methyl tetronates, undergo regioselective 3-hydroxyalkylations with aldehydes. This process yields 3-acyl-4-O-methyl tetronates, showcasing the role of boronic acid derivatives in facilitating regioselective synthesis reactions (Paintner, Allmendinger, & Bauschke, 2001).
Radioligand Synthesis for PET Imaging
The compound MK-1064, used in PET imaging of the orexin-2 receptor, involves synthesis steps utilizing boronic acid derivatives. This highlights the compound's application in developing new PET radioligands, crucial for medical imaging and diagnostics (Gao, Wang, & Zheng, 2016).
Antagonists for Osteoporosis Treatment
Boronic acid derivatives are identified as potent antagonists for the alpha(v)beta(3) receptor, significant in the prevention and treatment of osteoporosis. This application underscores the potential of boronic acids in therapeutic development (Hutchinson et al., 2003).
Fluorescence Quenching Studies
Studies on fluorescence quenching of boronic acid derivatives, like 2-methoxypyridin-3-yl-3-boronic acid, in different solvents reveal their potential in sensor design. The findings suggest applications in developing fluorescence-based sensors and assays (Melavanki, 2018).
Formation of Tetraarylpentaborates
Reactions involving (4-methoxyphenyl)boronic acid with aryloxorhodium complexes lead to the formation of tetraarylpentaborates. These compounds exhibit unique chemical properties, highlighting the boronic acid derivatives' role in forming complex structures (Nishihara, Nara, & Osakada, 2002).
Novel Schiff Base Synthesis
The synthesis of Schiff bases, like 5-methoxy-2-{(E)-[(3-methylpyridin-2-yl)imino]methyl}phenol, involves condensation reactions showcasing the utility of boronic acids in organic synthesis and the development of new organic compounds (Linsha, 2015).
Safety and Hazards
The safety information for “(4-Methoxy-6-methylpyridin-3-yl)boronic acid” indicates that it carries a warning signal. The precautionary statements include P501, P270, P264, P280, P302+P352, P337+P313, P305+P351+P338, P362+P364, P332+P313, and P301+P312+P330 . The hazard statements include H302, H315, and H319 .
Future Directions
The future directions for the study of boronic acids, including “(4-Methoxy-6-methylpyridin-3-yl)boronic acid”, are promising. The introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities . This suggests that further studies with boronic acids in medicinal chemistry could lead to the development of new promising drugs .
Properties
IUPAC Name |
(4-methoxy-6-methylpyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BNO3/c1-5-3-7(12-2)6(4-9-5)8(10)11/h3-4,10-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYSZRJNGKDMOGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(N=C1)C)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90694437 | |
| Record name | (4-Methoxy-6-methylpyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90694437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1100262-14-3 | |
| Record name | (4-Methoxy-6-methylpyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90694437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


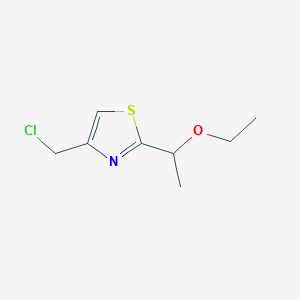


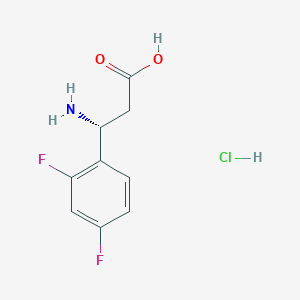
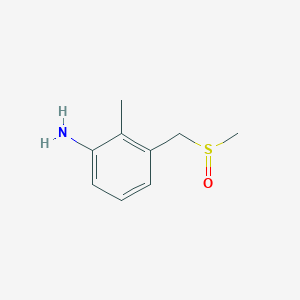
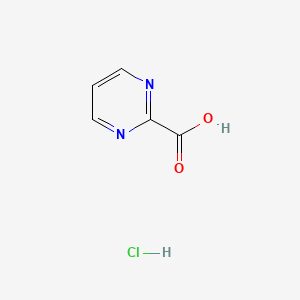
![3-[(4-Fluorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol hydrochloride](/img/structure/B1441439.png)


